N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide
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Overview
Description
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide is a complex organic compound featuring a pyridine ring substituted with a sulfonyl group and a carboxamide group
Preparation Methods
The synthesis of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common synthetic route includes:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, often through cyclization reactions.
Introduction of Functional Groups: The trifluoromethyl and chloro groups are introduced via halogenation and trifluoromethylation reactions.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .
Scientific Research Applications
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of bacterial phosphopantetheinyl transferase.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of bacterial phosphopantetheinyl transferase, an enzyme crucial for bacterial cell viability and virulence. By inhibiting this enzyme, the compound disrupts bacterial metabolism and growth .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with sulfonyl and carboxamide groups. Compared to these compounds, N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide is unique due to the presence of both a trifluoromethyl group and a chlorinated pyridine ring, which confer distinct chemical and biological properties. Examples of similar compounds include:
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide
- N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide .
Properties
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylphenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O3S/c19-15-9-12(18(20,21)22)10-24-17(15)29(27,28)14-3-1-13(2-4-14)25-16(26)11-5-7-23-8-6-11/h1-10H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFKDONRCHTANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)S(=O)(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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